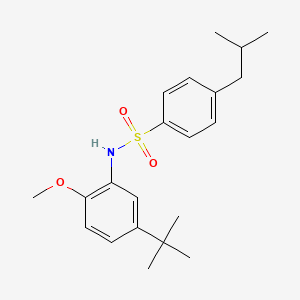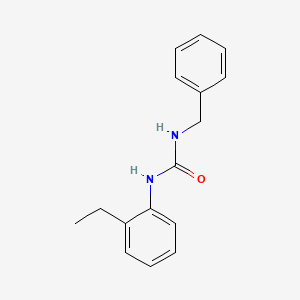![molecular formula C17H18Cl2N2O B4286985 1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4286985.png)
1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea
Overview
Description
N-(2,3-dichlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea is a synthetic organic compound characterized by the presence of dichlorophenyl and dimethylphenyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea typically involves the reaction of 2,3-dichloroaniline with 3,4-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of N-(2,3-dichlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
N-(2,3-dichlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea
- N-(2,3-dichlorophenyl)-N’-[1-(4-methylphenyl)ethyl]urea
- N-(2,3-dichlorophenyl)-N’-[1-(3,4-dimethylphenyl)propyl]urea
Uniqueness
N-(2,3-dichlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O/c1-10-7-8-13(9-11(10)2)12(3)20-17(22)21-15-6-4-5-14(18)16(15)19/h4-9,12H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHJOJSZJGIKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole](/img/structure/B4286908.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B4286932.png)


![3-[(3-chlorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286954.png)
![N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286958.png)
![5-chloro-N-[2-(phenylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B4286961.png)
![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4286963.png)
![4-(CYCLOPENTYLOXY)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE](/img/structure/B4286971.png)
![2-(3,4-dimethylphenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B4286972.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,6-difluorobenzamide](/img/structure/B4286982.png)

